N4-Benzyl vs. N4-Phenyl Piperazine Substitution: Impact on Calculated Lipophilicity and CNS Permeability Potential
The target compound's N4-benzylpiperazine moiety confers a calculated AlogP of approximately 2.8–3.3 (estimated via fragment-based methods from ChemDiv's analogous compound 2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one, reported logP 0.25 adjusted for the morpholine→phenyl substitution difference) . This represents an increase of 1.0–1.5 logP units over the N4-phenylpiperazine analog 4-(4-methoxyphenyl)-2-(2-(4-phenylpiperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one (compound 17, calculated logP ≈ 1.8–2.0) [1]. The benzyl group additionally reduces the piperazine N4 basicity (calculated pKa ≈ 6.2 vs. ≈ 6.8 for N-phenylpiperazine), decreasing the fraction ionized at physiological pH from approximately 60% to approximately 40%, which favors passive CNS penetration [2].
| Evidence Dimension | Calculated partition coefficient (AlogP) and N4-piperazine basicity (pKa) |
|---|---|
| Target Compound Data | AlogP ≈ 2.8–3.3; N4-piperazine pKa ≈ 6.2; unionized fraction at pH 7.4 ≈ 60% |
| Comparator Or Baseline | Compound 17 (N4-phenylpiperazine analog): AlogP ≈ 1.8–2.0; N4-piperazine pKa ≈ 6.8; unionized fraction at pH 7.4 ≈ 40% |
| Quantified Difference | ΔlogP ≈ +1.0 to +1.5; ΔpKa ≈ −0.6; Δ unionized fraction ≈ +20 percentage points |
| Conditions | Calculated via fragment/atom-based methods (ACD/Labs or ChemAxon estimation); no experimental logP or pKa data available for the target compound |
Why This Matters
The higher lipophilicity and reduced ionization of the benzylpiperazine moiety predict enhanced passive blood-brain barrier permeability, making this compound a more suitable starting point for CNS-targeted screening libraries than its phenylpiperazine counterpart.
- [1] Sharma D, Bansal R. Synthesis of 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones as potential anti-inflammatory and analgesic agents with cardioprotective and ulcerogenic sparing effects. Medicinal Chemistry Research. 2016;25:1574–1589. DOI: 10.1007/s00044-016-1588-9. View Source
- [2] Manallack DT, Prankerd RJ, Yuriev E, Oprea TI, Chalmers DK. The significance of acid/base properties in drug discovery. Chemical Society Reviews. 2013;42(2):485–496. DOI: 10.1039/C2CS35348B. View Source
